molecular formula C8H9N3O2 B184046 Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate CAS No. 136548-98-6

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Cat. No.: B184046
CAS No.: 136548-98-6
M. Wt: 179.18 g/mol
InChI Key: YHKDPXNVHBXOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (CAS: 136548-98-6) is a heterocyclic compound featuring a fused imidazo-pyrazole core with an ethyl ester group at the 7-position. Its molecular formula is C₈H₉N₃O₂, and it serves as a versatile intermediate in medicinal chemistry for synthesizing derivatives targeting cancer and inflammation pathways . The compound’s structure allows for diverse functionalization, enabling modifications to enhance biological activity or physicochemical properties. Key synthetic routes involve condensation reactions under acidic conditions, as demonstrated in the preparation of fluorophenyl-substituted analogs .

Properties

IUPAC Name

ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKDPXNVHBXOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326607
Record name Ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136548-98-6
Record name Ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Cyclocondensation

A critical precursor to the GBB reaction is the 5-aminopyrazole intermediate, synthesized via microwave-assisted cyclocondensation. Ethoxymethylene malononitrile reacts with hydrazine in ethanol under microwave irradiation (80°C, 150 W, 10 min), achieving complete conversion to 5-aminopyrazole-4-carbonitrile. The exclusion of water is essential to prevent side reactions, as highlighted by the formation of complex mixtures in aqueous conditions.

GBB-3CR Optimization

Following cyclocondensation, the GBB-3CR proceeds at room temperature using trifluoroacetic acid (TFA, 20 mol%) as a catalyst. Aldehydes and isocyanides are added sequentially to the preformed 5-aminopyrazole intermediate, yielding this compound derivatives within 15–60 min. For example, reacting 4-chlorobenzaldehyde with tert-butyl isocyanide in ethanol produces the target compound in 65% yield.

Table 1: Representative Yields from GBB-3CR Syntheses

Aldehyde ComponentIsocyanide ComponentYield (%)Reference
4-Chlorobenzaldehydetert-Butyl isocyanide65
BenzaldehydeCyclohexyl isocyanide71
4-NitrobenzaldehydeMethyl isocyanide58

Cyclocondensation and Dehydration Approaches

Alternative routes employ cyclocondensation followed by acid-catalyzed dehydration to construct the imidazo[1,2-b]pyrazole ring.

Hydrazine-Mediated Cyclization

Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate undergoes cyclization in concentrated sulfuric acid, forming ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate. This method requires precise control of reaction time (8–12 h) and temperature (25–40°C) to avoid over-dehydration, which leads to byproducts.

Solvent and Catalyst Effects

The use of polar aprotic solvents like dimethylformamide (DMF) enhances reaction efficiency, while protic solvents (e.g., ethanol) necessitate longer reaction times. Catalytic amounts of acetic acid (10 mol%) improve cyclization rates by facilitating proton transfer during ring closure.

Multi-Step Synthesis with Protective Group Strategies

Complex derivatives of this compound often require protective group strategies to ensure regioselective functionalization.

SEM Protection and Bromination

The 1H-imidazo[1,2-b]pyrazole core is protected using a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, enabling subsequent bromination at the 7-position. Treatment with N-bromosuccinimide (NBS) in acetonitrile achieves quantitative bromination within 8 min at 25°C. The SEM group is stable under these conditions, preventing undesired side reactions.

Suzuki-Miyaura Cross-Coupling

Brominated intermediates undergo palladium-catalyzed cross-coupling with aryl boronic acids to introduce diverse substituents. For example, coupling 7-bromo-1-SEM-imidazo[1,2-b]pyrazole with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ yields 7-(4-chlorophenyl) derivatives in 74% yield.

Table 2: Functionalization via Suzuki-Miyaura Coupling

Brominated PrecursorBoronic AcidYield (%)Reference
7-Bromo-1-SEM derivative4-Chlorophenylboronic acid74
7-Bromo-1-SEM derivativePhenylboronic acid68

Optimization of Reaction Conditions

Solvent Selection

Ethanol and acetonitrile are preferred for their ability to dissolve both polar and nonpolar reactants. Ethanol facilitates microwave-assisted reactions, while acetonitrile supports rapid bromination and cross-coupling.

Temperature and Catalysis

Low-temperature conditions (0–25°C) are critical for SEM protection to prevent decomposition, whereas microwave irradiation (80–100°C) accelerates cyclocondensation. Catalytic TFA (20 mol%) is indispensable for GBB-3CR, whereas Pd(PPh₃)₄ (5 mol%) drives cross-coupling reactions.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Key Methods

MethodAdvantagesLimitationsYield Range (%)
GBB-3CROne-pot operation, scalabilitySensitivity to water54–83
Acid-Catalyzed CyclizationNo protective groups requiredLong reaction times60–72
SEM Protection/CouplingEnables late-stage diversificationMulti-step purification required68–82

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl carboxylate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates with enhanced solubility or reactivity for downstream applications.

Conditions and Outcomes

Reagent/ConditionsProductYieldSource
2M H₂SO₄, reflux, 4 hrs1H-imidazo[1,2-b]pyrazole-7-carboxylic acid85%
1M NaOH, 80°C, 6 hrs1H-imidazo[1,2-b]pyrazole-7-carboxylic acid78%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with hydroxide ions (basic) or water (acidic) acting as nucleophiles. The resulting carboxylic acid is stabilized by resonance within the conjugated heterocyclic system .

Dehydration Reactions

Concentrated sulfuric acid facilitates intramolecular dehydration, forming fused bicyclic derivatives. This method is widely employed to access structurally diverse imidazo[1,2-b]pyrazole scaffolds.

Example Reaction
Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate → Ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate

ParameterValueSource
CatalystH₂SO₄ (conc.)
TemperatureRoom temperature
Time30–60 min
Yield65–72%

The reaction mechanism involves protonation of the hydroxyl group, followed by elimination of water and cyclization .

Functionalization via Metalation

The compound undergoes regioselective magnesiation or zincation using TMP (2,2,6,6-tetramethylpiperidyl) bases, enabling the introduction of diverse substituents.

Key Transformations

BaseElectrophileProduct SubstituentYieldSource
TMP-MgCl·LiClI₂Iodination at C389%
TMP-ZnCl·LiClPhCHOBenzylation at C576%

This method allows precise functionalization at positions C3 and C5 of the imidazo[1,2-b]pyrazole core, enhancing structural diversity for medicinal chemistry applications.

Condensation Reactions

The compound participates in multicomponent reactions (MCRs) to form bis-imidazo[1,2-b]pyrazole derivatives. These reactions are catalyzed by Brønsted acids and enable rapid scaffold diversification.

Three-Component Reaction
this compound + Aldehyde + Amine → 7,7'-(Substituted methylene)bis-imidazo[1,2-b]pyrazole

CatalystSolventYield RangeSource
p-TsOH (20 mol%)EtOH70–82%
AcOHToluene65–75%

The reaction proceeds via imine formation, followed by cyclocondensation and dehydration .

Substitution Reactions

Nucleophilic substitution at the ester group or heterocyclic nitrogen is feasible under controlled conditions.

Examples

  • Aminolysis : Reaction with hydrazine yields carbohydrazide derivatives (e.g., ethyl → hydrazide substitution, 68% yield) .

  • Halogenation : Treatment with PCl₅ substitutes the hydroxyl group with chlorine (83% yield under anhydrous conditions).

Scientific Research Applications

Medicinal Chemistry

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate has shown promising results in several therapeutic areas:

  • Anti-inflammatory Activity : Studies indicate that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes such as IKK-2, which are crucial in the inflammatory response. This suggests potential use in treating inflammatory diseases .
  • Anticancer Properties : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2). In vitro studies have reported IC50 values indicating significant potency against these cell lines .
  • Mechanism of Action : The compound's action involves binding to specific molecular targets, potentially modulating enzyme activity related to inflammation and cancer progression. For instance, it may interfere with signaling pathways that promote cell proliferation or survival in cancer cells .

Material Science

In addition to its medicinal applications, this compound is being explored for its potential in developing new materials:

  • Polymer Development : The unique chemical structure allows for the synthesis of polymers with specific properties. These materials could be utilized in coatings or other industrial applications where chemical resistance and durability are required .

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound derivatives. The researchers found that these compounds significantly reduced the levels of pro-inflammatory cytokines in vitro. The findings suggest that these derivatives could serve as lead compounds for developing new anti-inflammatory drugs .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of this compound, researchers treated various cancer cell lines with the compound and observed a dose-dependent reduction in cell viability. The study highlighted its potential as a novel chemotherapeutic agent, particularly for leukemia and solid tumors .

Summary Table of Applications

Application AreaSpecific ActivityReferences
Medicinal ChemistryAnti-inflammatory ,
Anticancer ,
Material SciencePolymer development,

Mechanism of Action

The mechanism of action of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility LogP (Predicted) Collision Cross-Section (Ų)
Parent Compound Not reported Low (ester) 1.2 136.3 ([M+H]⁺)
6-Methylsulfanyl derivative Not reported Moderate (monohydrate) 2.5 Not reported
1-Isobutyl-7-carboxylic acid Not reported High (acid) 0.8 Not reported

Key Observations:

  • Lipophilicity: The methylsulfanyl derivative has a higher predicted LogP (2.5) due to its nonpolar substituents, favoring membrane permeability.
  • Collision Cross-Section : The parent compound’s [M+H]⁺ ion exhibits a collision cross-section of 136.3 Ų, useful for mass spectrometry-based identification .

Biological Activity

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Compound

This compound belongs to a class of imidazo[1,2-b]pyrazole derivatives known for their pharmacological properties. These compounds have been explored for various therapeutic applications, including anti-inflammatory and anticancer activities. The structure of the compound allows for interactions with multiple biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) models. It affects key cellular pathways such as ERK phosphorylation and mitochondrial depolarization, leading to increased caspase-3 activity and cell death .
  • Anti-inflammatory Properties : Research indicates that derivatives of imidazo[1,2-b]pyrazole can inhibit chemotaxis in neutrophils and modulate inflammatory responses by affecting interleukin signaling pathways .
  • Phosphodiesterase Inhibition : Some studies have highlighted the role of imidazo[1,2-b]pyrazole derivatives as phosphodiesterase inhibitors, which can influence cyclic nucleotide levels and subsequent cellular responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological Activity Cell Line/Model IC50/Effect Reference
Induction of apoptosisHL-60 (AML cells)Nanomolar range
Inhibition of neutrophil chemotaxisNeutrophilsIC50 in picomolar range
Anticancer activityMCF-7 (breast cancer)IC50 = 0.39 µM
Phosphodiesterase inhibitionVarious modelsNot specified

Case Study 1: Acute Myeloid Leukemia (AML)

In a study examining the effects of imidazo[1,2-b]pyrazole derivatives on HL-60 cells, it was found that treatment led to significant changes in cell viability and differentiation markers. The compound induced apoptosis through mitochondrial pathways and was associated with increased expression of differentiation markers such as CD11b and MPO activity .

Case Study 2: Anti-inflammatory Effects

Research focused on hybrid compounds derived from pyrazoles demonstrated that imidazo[1,2-b]pyrazole derivatives could effectively inhibit neutrophil migration towards inflammatory sites. The IC50 values were recorded in the low nanomolar range, indicating potent anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have indicated that modifications in the imidazo[1,2-b]pyrazole scaffold can significantly impact its biological efficacy. For instance:

  • Substituents on the pyrazole ring can enhance anticancer potency.
  • The introduction of various functional groups can alter anti-inflammatory activities.

These findings suggest that further optimization of the chemical structure could lead to more effective therapeutic agents.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, refluxing ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate with α-bromoacetophenone in acetonitrile and sodium carbonate, followed by acid-catalyzed cyclization, yields the target molecule. Purification involves column chromatography (ethyl acetate/petroleum ether) and recrystallization from ethanol . Alternative routes use ethyl cyanoformate and CuCN·2LiCl as electrophiles under THF conditions .

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXTL software is standard. Key parameters include orthorhombic space group Pna21 (a = 19.017 Å, b = 5.4854 Å, c = 15.2314 Å), MoKα radiation (λ = 0.71073 Å), and refinement on F² with weighted R-factors (e.g., wR = 0.094). Hydrogen bonding (O–H⋯N) and π-π stacking (3.643 Å between aromatic rings) are critical for structural validation .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length deviations) be resolved during refinement?

Discrepancies arise from anisotropic displacement parameters or thermal motion. Using SHELXL with full-matrix least-squares refinement and incorporating restraints for low-occupancy atoms improves accuracy. For example, water H-atoms in the monohydrate structure were refined freely, while others used riding models (Uiso(H) = 1.2–1.5×Ueq*). Dihedral angles (e.g., 16.90° between imidazo-pyrazole and benzene planes) and Flack parameters (e.g., −0.01(9)) validate chirality .

Q. What strategies optimize synthetic yield and purity for derivatives with enhanced bioactivity?

Yield optimization involves:

  • Electrophile selection : CuCN·2LiCl in THF improves regioselectivity for carboxylation .
  • Reaction monitoring : TLC ensures complete consumption of intermediates (e.g., α-bromoacetophenone).
  • Purification : Gradient chromatography (ethyl acetate/petroleum ether, 1:5) removes byproducts. Recrystallization from dichloromethane/ethyl acetate mixtures enhances crystal quality for SCXRD .

Q. How are intermolecular interactions analyzed to predict solid-state stability or solubility?

Hydrogen-bond geometry (O–H⋯N, d = 2.85 Å, θ = 166°) and π-π stacking (centroid distances < 4.0 Å) are quantified using Mercury or PLATON. For the title compound, symmetry operations (e.g., x+½, y+½, z+½) generate infinite chains via O–H⋯N bonds, while π-interactions stabilize the lattice. Hirshfeld surface analysis further maps close contacts (C⋯H, N⋯H) .

Methodological Considerations

  • Data Collection : Bruker SMART CCD area detectors with φ/ω scans and SADABS absorption corrections ensure high-resolution datasets (Tmin = 0.957, Tmax = 0.978) .
  • Refinement : Restraints for disordered atoms and -based least-squares reduce overfitting. High data-to-parameter ratios (>16:1) enhance reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.